

An In-depth Technical Guide to 4,4'-Dihydroxytetraphenylmethane (CAS 1844-01-5)

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Compound of Interest

Compound Name: 4,4'-Dihydroxytetraphenylmethane

Cat. No.: B110333

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxytetraphenylmethane, also known as Bisphenol BP (BPBP), is an organic compound belonging to the bisphenol family.^{[1][2]} Its chemical structure features a central methane carbon atom bonded to two hydroxyphenyl groups and two phenyl groups.^[3] Like other bisphenols, Bisphenol BP is of interest to researchers due to its structural similarity to Bisphenol A (BPA), a well-known endocrine-disrupting chemical. This guide provides a comprehensive overview of the characterization of **4,4'-Dihydroxytetraphenylmethane**, including its physicochemical properties, synthesis, analytical methods, and known biological activities, with a focus on its potential as an endocrine disruptor.

Physicochemical Properties

A summary of the key physicochemical properties of **4,4'-Dihydroxytetraphenylmethane** is presented in Table 1. This data is essential for its handling, formulation, and analysis in a research setting.

Table 1: Physicochemical Properties of **4,4'-Dihydroxytetraphenylmethane**^{[1][2][3]}

Property	Value
CAS Number	1844-01-5
Molecular Formula	C ₂₅ H ₂₀ O ₂
Molecular Weight	352.43 g/mol
Appearance	Off-White to Pale Yellow Solid
Melting Point	296-298 °C
Boiling Point	530.6 ± 45.0 °C (Predicted)
Density	1.203 ± 0.06 g/cm ³ (Predicted)
Solubility	DMSO (Slightly), Methanol (Slightly)
pKa	10.01 ± 0.10 (Predicted)

Synthesis and Spectroscopic Characterization

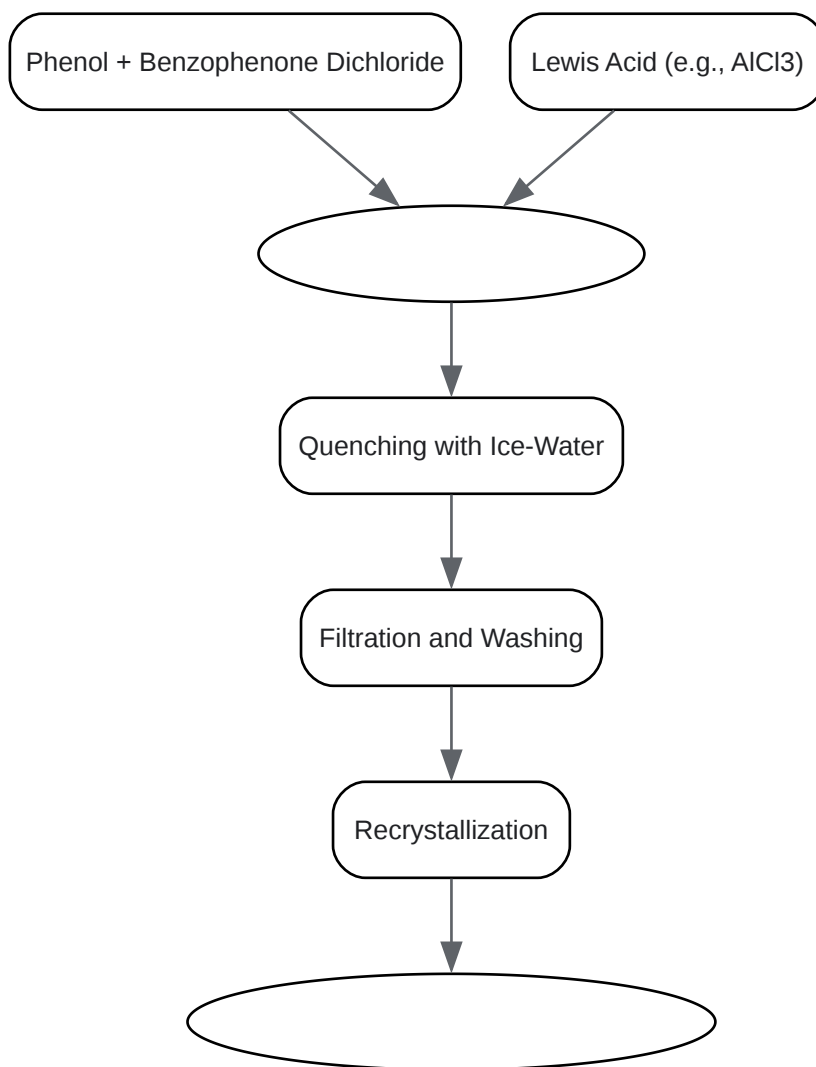
Synthesis

While a specific detailed protocol for the synthesis of **4,4'-Dihydroxytetraphenylmethane** is not readily available in the public domain, a plausible and representative method is the Friedel-Crafts alkylation of phenol with benzophenone dichloride (or a related benzophenone derivative) in the presence of a Lewis acid catalyst.^{[4][5]}

Representative Synthetic Protocol:

- **Reaction:** To a stirred solution of excess phenol in a suitable solvent (e.g., nitrobenzene or a chlorinated solvent), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added portion-wise at a low temperature (0-5 °C). Benzophenone dichloride is then added dropwise while maintaining the low temperature. The reaction mixture is slowly allowed to warm to room temperature and stirred for several hours to complete the reaction.
- **Work-up:** The reaction is quenched by carefully pouring the mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any acidic impurities.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure **4,4'-Dihydroxytetraphenylmethane**.



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A representative workflow for the synthesis of **4,4'-Dihydroxytetraphenylmethane**.

Spectroscopic Characterization

Detailed ^1H and ^{13}C NMR spectra for **4,4'-Dihydroxytetraphenylmethane** are not widely published. However, based on its chemical structure, the following spectral features can be predicted:

- ^1H NMR: The spectrum would show complex multiplets in the aromatic region (approximately δ 6.7-7.5 ppm) corresponding to the protons of the phenyl and hydroxyphenyl rings. A singlet

corresponding to the methine proton ($\text{Ar}_3\text{C-H}$) would likely be obscured by the aromatic signals. The hydroxyl protons would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

- ^{13}C NMR: The spectrum would exhibit several signals in the aromatic region (approximately δ 115-160 ppm). The carbon of the hydroxyphenyl ring attached to the hydroxyl group would appear at a downfield chemical shift (around δ 155 ppm). The central methine carbon would be observed at a characteristic upfield position for a quaternary sp^3 carbon attached to four aromatic rings.
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule $[\text{M-H}]^-$ at m/z 351.4.[6]

Analytical Methods

The quantification and detection of Bisphenol BP in various matrices are typically achieved using chromatographic techniques coupled with mass spectrometry.

Table 2: Analytical Methods for Bisphenol BP Characterization

Technique	Description
High-Performance Liquid Chromatography (HPLC)	Reversed-phase HPLC with a C18 column is commonly used for the separation of bisphenols. Detection can be achieved using UV or fluorescence detectors. For higher sensitivity and selectivity, coupling with a mass spectrometer (LC-MS) is preferred.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)	Due to the low volatility of bisphenols, a derivatization step, such as silylation, is often required before GC-MS analysis. This method offers high resolution and sensitivity.

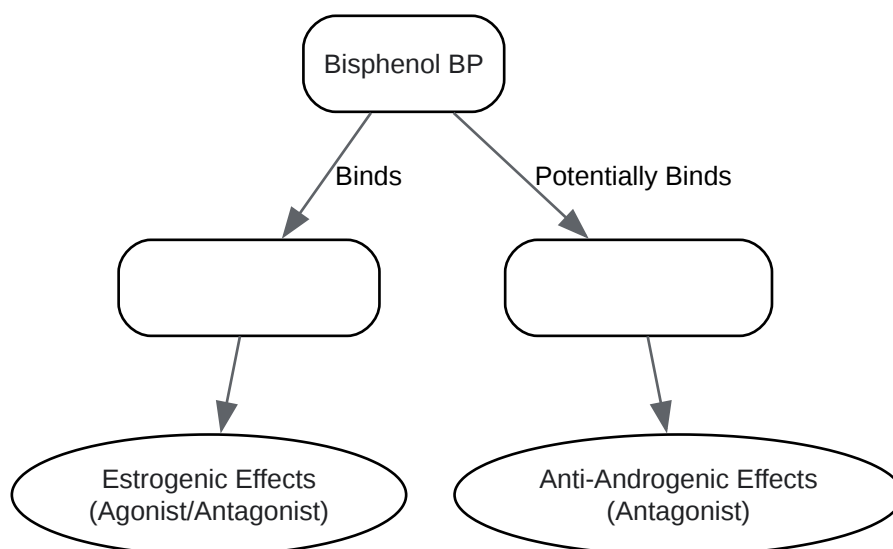
Biological Activity and Mechanism of Action

The biological activity of **4,4'-Dihydroxytetraphenylmethane** is primarily centered around its potential as an endocrine disruptor, similar to other bisphenols.

Estrogenic and Anti-Androgenic Activity

Bisphenol BP has been shown to exhibit estrogenic activity.[8][9] It can bind to estrogen receptors (ER α and ER β) and modulate the transcription of estrogen-responsive genes.[8] The nature of its activity, whether agonistic or antagonistic, may depend on the specific receptor subtype and cellular context.

Furthermore, many bisphenols, including BPA, have been reported to possess anti-androgenic properties.[1][2][10][11][12] They can act as antagonists to the androgen receptor (AR), thereby inhibiting the biological effects of androgens. While specific studies on the androgenic or anti-androgenic activity of Bisphenol BP are limited, its structural similarity to other anti-androgenic bisphenols suggests it may have similar effects.



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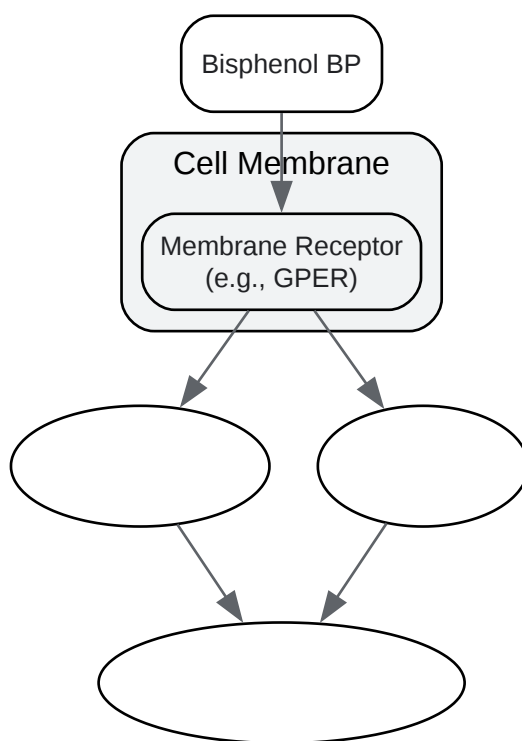
Interaction of Bisphenol BP with hormone receptors.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathways involving nuclear hormone receptors, bisphenols can also elicit rapid, non-genomic effects by activating various intracellular signaling cascades.[3][13][14] These pathways are often initiated at the cell membrane and can influence a wide

range of cellular processes, including proliferation, migration, and survival. Key non-genomic signaling pathways potentially modulated by Bisphenol BP include:

- Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of this pathway is a common non-genomic effect of bisphenols and can lead to cell proliferation.
- Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and growth and can be activated by some bisphenols.



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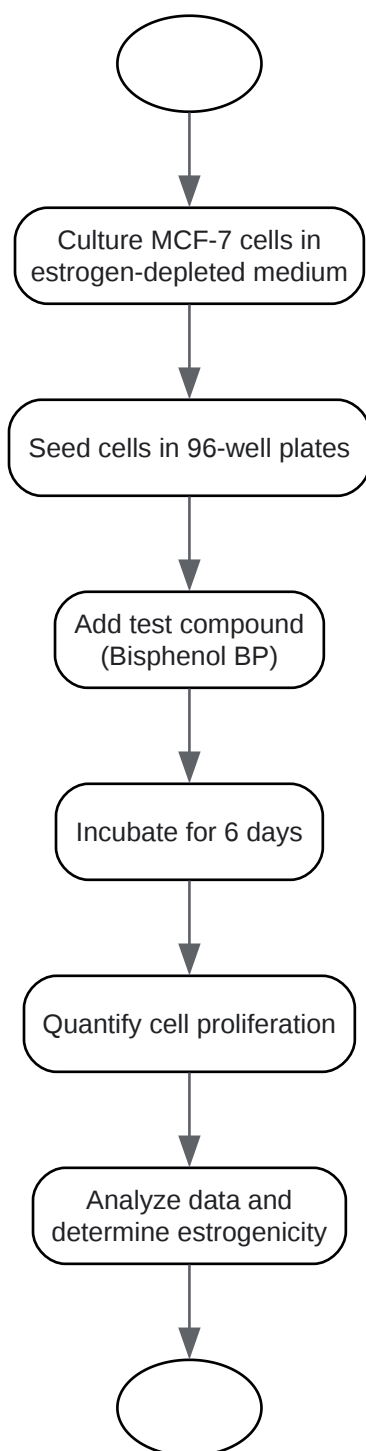
Potential non-genomic signaling pathways activated by Bisphenol BP.

Experimental Protocols

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay is widely used to assess the estrogenic potential of compounds by measuring their ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.^{[15][16][17][18]}

- **Cell Culture:** MCF-7 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS). Prior to the assay, cells are cultured in a medium containing charcoal-stripped FBS to deplete endogenous estrogens.
- **Assay Procedure:** Cells are seeded in 96-well plates and allowed to attach. The medium is then replaced with a medium containing various concentrations of the test compound (Bisphenol BP) or a positive control (e.g., 17β -estradiol). After a defined incubation period (typically 6 days), cell proliferation is quantified using a suitable method, such as the sulforhodamine B (SRB) assay or a luciferase-based ATP assay.
- **Data Analysis:** The proliferative effect is calculated as the ratio of the cell number in the presence of the test compound to that in the vehicle control.



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Workflow for the MCF-7 cell proliferation assay.

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This assay provides a more direct measure of the activation of the estrogen receptor signaling pathway.[19][20][21]

- **Cell Line:** A suitable host cell line (e.g., HeLa or MCF-7) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ER α or ER β) and another containing a luciferase reporter gene under the control of an estrogen response element (ERE).
- **Assay Procedure:** The transfected cells are plated in 96-well plates and treated with various concentrations of the test compound. After an incubation period (typically 24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
- **Data Analysis:** The fold induction of luciferase activity relative to the vehicle control is calculated to determine the estrogenic potency of the compound.

Conclusion

4,4'-Dihydroxytetraphenylmethane (CAS 1844-01-5) is a member of the bisphenol family with structural similarities to BPA. The available data suggests that it possesses estrogenic activity and may also act as an androgen receptor antagonist. Its ability to potentially modulate non-genomic signaling pathways further highlights its biological relevance. This technical guide provides a foundational understanding of the physicochemical properties, synthesis, analysis, and biological characterization of Bisphenol BP, serving as a valuable resource for researchers in the fields of toxicology, endocrinology, and drug development. Further studies are warranted to fully elucidate its mechanism of action and to assess its potential risks to human health.

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